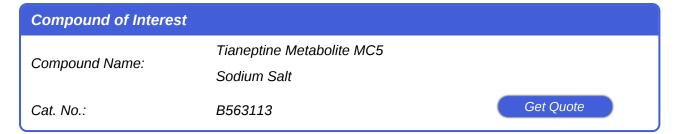


Tianeptine Metabolite MC5 Sodium Salt: A Deep Dive into its Mechanism of Action

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For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action for **Tianeptine Metabolite MC5 Sodium Salt**, intended for researchers, scientists, and professionals in drug development. The document synthesizes current research to elucidate the core pharmacological activities of this compound.

Executive Summary

Tianeptine, an atypical antidepressant, undergoes metabolism to its primary active metabolite, MC5 (a pentanoic acid derivative). Emerging research has identified MC5 as a key contributor to the overall pharmacological profile of tianeptine, largely through its action as a full agonist at the mu-opioid receptor (MOR).[1][2][3][4][5][6] This activity is central to the antidepressant-like and analgesic effects observed in preclinical models.[4][5] Notably, MC5 exhibits a longer plasma and brain half-life compared to its parent compound, suggesting a significant role in the sustained therapeutic effects of tianeptine.[1][5] This guide will detail the opioid receptor activity, downstream signaling, and the experimental basis for these conclusions.

Core Mechanism of Action: Mu-Opioid Receptor Agonism



The principal mechanism of action for Tianeptine Metabolite MC5 is its function as a full agonist at the mu-opioid receptor (MOR).[2][6] This interaction has been demonstrated to be responsible for the antidepressant and analgesic properties of both tianeptine and MC5.[4][5] Studies using MOR-deficient mice have shown a complete abolition of the behavioral effects of MC5, such as decreased immobility in the forced swim test and analgesic responses in the hot-plate test, confirming the critical role of this receptor.[4][5]

While tianeptine also demonstrates weak affinity for the delta-opioid receptor (DOR), its metabolite MC5 shows significantly reduced activity at this receptor.[7] MC5 has negligible interaction with the kappa-opioid receptor (KOR).[8]

Recent investigations have also explored tianeptine's interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPAR- β/δ and PPAR- γ . However, the MC5 metabolite has been found to be inactive at these receptors, indicating a divergence in the molecular targets of the parent drug and its primary metabolite.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters for **Tianeptine Metabolite MC5 Sodium Salt** and its parent compound, tianeptine.

Table 1: In Vitro Opioid Receptor Activity



Compound	Receptor	Assay Type	Species	Value	Reference(s
Tianeptine	Human MOR	Binding Affinity (Ki)	Human	383 ± 183 nM	[2][3][4]
Human MOR	G-protein Activation (EC50)	Human	194 ± 70 nM	[4]	
Mouse MOR	G-protein Activation (EC50)	Mouse	641 ± 120 nM	[4]	
Human DOR	Binding Affinity (Ki)	Human	>10 μM	[2][3]	
Tianeptine MC5	Human MOR	G-protein Activation (EC50)	Human	0.454 μΜ	[9]
Human MOR	G-protein Activation (EC50)	Human	0.545 μΜ	[1]	
Human DOR	G-protein Activation (EC50)	Human	>100 μM	[9]	

Table 2: Comparative Pharmacokinetic Parameters (Rodent Models)

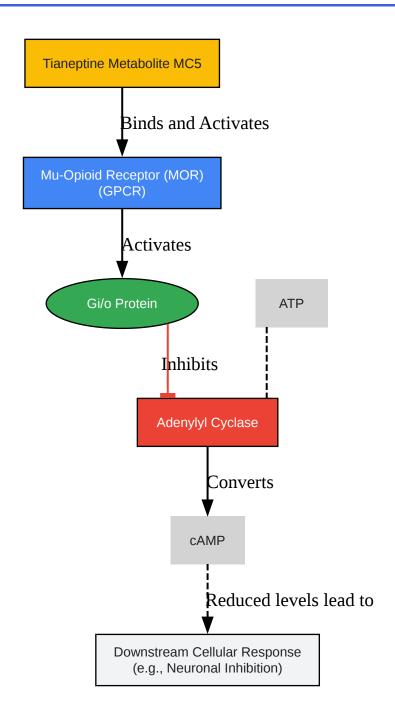


Compound	Parameter	Value (approximat e)	Species	Route of Administrat ion	Reference(s
Tianeptine	Elimination Half-life (t½)	< 30 minutes (mice)	Mouse	Intraperitonea I (i.p.)	[3]
1.16 hours (rats)	Rat	Intravenous (i.v.)	[9]		
Tianeptine MC5	Elimination Half-life (t½)	~7.6 hours	-	-	[1]
7.53 hours (rats)	Rat	Intravenous (i.v.)	[9]		

Signaling Pathways and Experimental Workflows Mu-Opioid Receptor Signaling Pathway

Upon binding to the MOR, a G-protein coupled receptor (GPCR), MC5 initiates a downstream signaling cascade. This involves the activation of the associated Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the neuronal effects of opioids.





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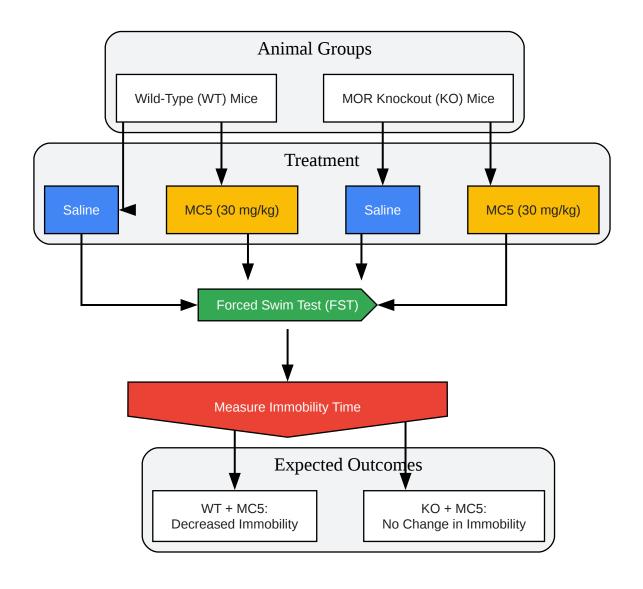
Caption: MOR signaling cascade initiated by MC5.

Experimental Workflow: Investigating MOR-Dependence of Antidepressant-like Effects

A common experimental paradigm to confirm the MOR-dependence of MC5's effects involves the Forced Swim Test (FST) in both wild-type and MOR knockout mice. This workflow allows



for the direct assessment of the receptor's role in the observed behavioral outcomes.



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Caption: Workflow for Forced Swim Test experiment.

Key Experimental Protocols Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This assay is employed to quantify the activation of G-proteins following receptor agonism.



 Cell Line: HEK293T cells co-transfected with constructs for the human mu-opioid receptor and a BRET sensor system. The BRET sensor system typically consists of a G-protein subunit fused to a Renilla luciferase (Rluc) and a fluorescent protein (e.g., YFP) linked to a G-protein interacting partner.

Protocol:

- Transfected cells are plated in 96-well microplates.
- Cells are washed with a buffered saline solution.
- The luciferase substrate (e.g., coelenterazine h) is added to each well.
- A baseline BRET signal is measured using a microplate reader capable of detecting both luminescence and fluorescence.
- Tianeptine Metabolite MC5 is added to the wells at varying concentrations.
- The BRET signal is measured again after a short incubation period.
- The change in the BRET ratio (fluorescence emission / luciferase emission) is calculated,
 which is proportional to the extent of G-protein activation.
- Data are plotted as a concentration-response curve to determine the EC50 value.

Forced Swim Test (FST)

The FST is a standard behavioral assay used to assess antidepressant-like activity in rodents.

- Animals: Male C57BL/6J wild-type and MOR knockout mice.
- Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
- Protocol:
 - Mice are habituated to the testing room for at least one hour before the experiment.



- Mice are administered either vehicle (saline) or Tianeptine Metabolite MC5 (e.g., 30 mg/kg, i.p.) 60 minutes prior to the test.
- Each mouse is individually placed in the water-filled cylinder for a 6-minute session.
- The session is video-recorded for later analysis.
- An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
- A reduction in immobility time is interpreted as an antidepressant-like effect.

Conclusion

The primary mechanism of action of **Tianeptine Metabolite MC5 Sodium Salt** is its function as a full agonist at the mu-opioid receptor. This activity is directly linked to its observed antidepressant-like and analgesic effects in preclinical models. Its favorable pharmacokinetic profile, particularly its extended half-life relative to tianeptine, underscores its importance in the sustained therapeutic action of the parent drug. Further research into the specific downstream signaling and potential for biased agonism at the MOR may provide deeper insights into its unique pharmacological profile.

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